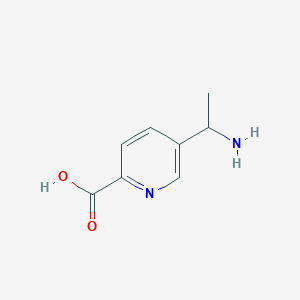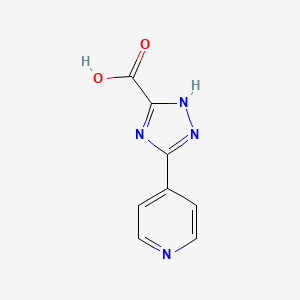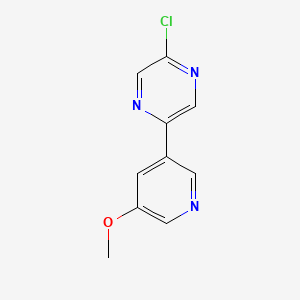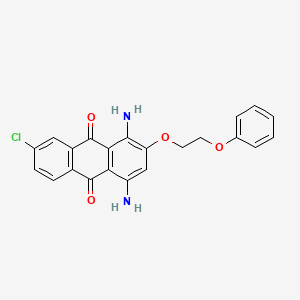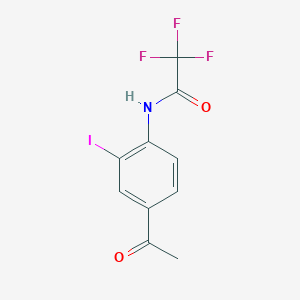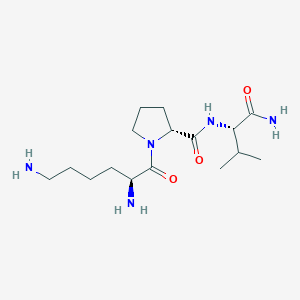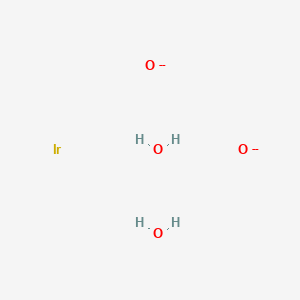
Iridium(IV)oxidedihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(IV) oxide dihydrate, also known as dioxoiridium hydrate, is a compound with the molecular formula H₂IrO₃. It is a blue-black solid that is known for its high stability and unique properties. This compound is used in various applications, including industrial electrolysis and electrophysiology research .
準備方法
Synthetic Routes and Reaction Conditions
Iridium(IV) oxide dihydrate can be synthesized through several methods. One common method involves the thermal decomposition of iridium trichloride in the presence of oxygen at high temperatures. The reaction is as follows:
2IrCl3+2O2→2IrO2+3Cl2
The hydrated form, Iridium(IV) oxide dihydrate, can be obtained by further hydration of Iridium(IV) oxide .
Industrial Production Methods
Industrial production of Iridium(IV) oxide dihydrate often involves electrochemical deposition, reactive sputtering, and thermal decomposition. These methods are chosen based on the desired purity and application of the final product .
化学反応の分析
Types of Reactions
Iridium(IV) oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with Iridium(IV) oxide dihydrate include oxygen, hydrogen, and various acids and bases. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Iridium(IV) oxide dihydrate include iridium trichloride, iridium dioxide, and various iridium complexes .
科学的研究の応用
Iridium(IV) oxide dihydrate has a wide range of scientific research applications:
作用機序
The mechanism by which Iridium(IV) oxide dihydrate exerts its effects involves its ability to act as a catalyst in various reactions. In biological systems, it can induce oxidative stress and DNA damage, leading to cell death. This makes it a potential candidate for anticancer therapies . In industrial applications, its high stability and catalytic activity make it an ideal material for use in electrolysis and other processes .
類似化合物との比較
Similar Compounds
Iridium(IV) oxide (IrO₂): Similar in structure and properties, but without the hydrated form.
Ruthenium(IV) oxide (RuO₂): Another transition metal oxide with similar catalytic properties.
Platinum(IV) oxide (PtO₂): Known for its catalytic activity but differs in stability and reactivity.
Uniqueness
Iridium(IV) oxide dihydrate is unique due to its high stability, catalytic activity, and ability to form hydrated structures. These properties make it particularly useful in applications requiring long-term stability and high catalytic efficiency .
特性
分子式 |
H4IrO4-4 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
iridium;oxygen(2-);dihydrate |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;;/q;;;2*-2 |
InChIキー |
BZEYDUYRQGLYQB-UHFFFAOYSA-N |
正規SMILES |
O.O.[O-2].[O-2].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

